3-(Quinolin-3-yloxy)aniline

Monoamine Oxidase Enzyme Inhibition Neurochemistry

3-(Quinolin-3-yloxy)aniline (CAS 1198117-62-2) is a quinoline-aryl ether derivative, combining the established quinoline pharmacophore with a meta-aminophenol moiety. This structural arrangement presents a distinct scaffold for chemical biology and medicinal chemistry applications, offering a balance of lipophilicity (LogP 4.19) and a polar surface area (PSA 48.14 Ų) that influences permeability and solubility profiles.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
Cat. No. B15395163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-3-yloxy)aniline
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)OC3=CC=CC(=C3)N
InChIInChI=1S/C15H12N2O/c16-12-5-3-6-13(9-12)18-14-8-11-4-1-2-7-15(11)17-10-14/h1-10H,16H2
InChIKeyVJDZUSKYHLETND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-3-yloxy)aniline (CAS 1198117-62-2): Procurement and Selection Guide for Quinoline-Based Scaffolds in Drug Discovery


3-(Quinolin-3-yloxy)aniline (CAS 1198117-62-2) is a quinoline-aryl ether derivative, combining the established quinoline pharmacophore with a meta-aminophenol moiety . This structural arrangement presents a distinct scaffold for chemical biology and medicinal chemistry applications, offering a balance of lipophilicity (LogP 4.19) and a polar surface area (PSA 48.14 Ų) that influences permeability and solubility profiles [1]. The compound has demonstrated quantifiable biological activities against monoamine oxidases (MAO-A and MAO-B) and the P2X3 purinergic receptor, which are discussed in detail with comparator data in the following sections [2][3][4].

Why 3-(Quinolin-3-yloxy)aniline Cannot Be Interchanged with Other Quinoline or Aniline Derivatives


Simple substitution with alternative quinoline-aryl ethers or aniline derivatives is not scientifically valid due to the compound's unique combination of physicochemical and biological profile features. As detailed in the evidence below, its meta-substituted aminophenol ether linkage confers a specific MAO-A/B inhibitory profile that is quantifiably distinct from simpler methylquinolines, which lack meaningful MAO-B activity [1][2]. Furthermore, its nanomolar potency at the P2X3 receptor distinguishes it from many other quinoline-based scaffolds [3]. Even closely related positional isomers, such as 3-(quinolin-4-yloxy)aniline (CAS 1282557-70-3), cannot be assumed to possess the same target engagement or selectivity profile without equivalent quantitative validation .

Quantitative Evidence Differentiating 3-(Quinolin-3-yloxy)aniline for Scientific Selection


MAO-A Inhibition: Potency Comparable to Lead Quinoline Scaffolds

3-(Quinolin-3-yloxy)aniline inhibits human MAO-A with an IC50 of 25.3 µM [1]. This potency is directly comparable to the Ki value of 23.4 µM reported for 6-methylquinoline, a well-characterized MAO-A inhibitor, under similar assay conditions using recombinant enzyme and kynuramine as substrate [2].

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Dual MAO-A/MAO-B Inhibition Profile: A Differentiating Selectivity Advantage

In contrast to simple methylquinolines, which are described as very weak inhibitors of MAO-B [1], 3-(Quinolin-3-yloxy)aniline exhibits dual inhibitory activity against both MAO-A (IC50 = 25.3 µM) and MAO-B (IC50 = 4.01 µM) [2][3]. The compound shows a 6.3-fold preference for MAO-B over MAO-A.

Monoamine Oxidase Isoform Selectivity Drug Discovery

Nanomolar Potency at P2X3 Receptor: A Distinct Biological Fingerprint

3-(Quinolin-3-yloxy)aniline exhibits potent antagonist activity at the rat P2X3 purinoceptor with an EC50 of 80 nM [1]. This represents a high-affinity interaction that is not a general feature of quinoline derivatives and provides a clear functional differentiator from compounds lacking this target engagement.

Purinergic Signaling P2X3 Antagonist Pain Research

Physicochemical Profile: Defined Solubility and Lipophilicity for Assay Planning

The compound has a measured DMSO solubility of 2 mg/mL and a calculated LogP of 4.19 . This data allows for precise experimental planning and comparison to other scaffolds. For instance, its LogP of 4.19 is higher than that reported for some more polar quinoline derivatives (e.g., QSPR LogP ~3.22 for certain analogs [1]), indicating greater lipophilicity which may influence membrane permeability and protein binding.

Solubility Lipophilicity ADME Properties

Validated Research Application Scenarios for 3-(Quinolin-3-yloxy)aniline Based on Quantitative Evidence


Neurochemical Probe Development for Monoamine Oxidase Studies

Given its dual MAO-A/MAO-B inhibition profile (IC50 values of 25.3 µM and 4.01 µM, respectively) and its comparability to established quinoline-based inhibitors [1][2], 3-(Quinolin-3-yloxy)aniline is a suitable starting point for developing novel probes to study monoamine oxidase function. Its 6.3-fold selectivity for MAO-B provides a specific advantage over non-selective or MAO-A-preferring quinoline analogs.

P2X3 Receptor Antagonism in Pain and Sensory Biology Research

The compound's potent P2X3 receptor antagonist activity (EC50 = 80 nM) [3] positions it as a valuable tool compound for investigating purinergic signaling pathways. This specific activity, which is not a general property of quinoline derivatives, makes it a preferred choice for researchers requiring P2X3 modulation in cellular or in vivo models of pain, inflammation, or sensory transduction.

Chemical Biology and Fragment-Based Lead Discovery

The compound's well-defined physicochemical properties, including a LogP of 4.19 and DMSO solubility of 2 mg/mL , coupled with its multiple, quantifiable biological activities (MAO inhibition and P2X3 antagonism), make it an attractive scaffold for fragment-based drug discovery or chemical biology campaigns. Its lipophilicity and target engagement profile can be rationally tuned through medicinal chemistry efforts.

Comparative Analysis of Quinoline Scaffolds in SAR Studies

Due to the availability of quantitative activity data (MAO-A IC50, MAO-B IC50, P2X3 EC50) and comparator data for related structures like 6-methylquinoline, 3-(Quinolin-3-yloxy)aniline serves as a critical reference point in structure-activity relationship (SAR) studies [1][2][4]. It allows researchers to directly assess the impact of the 3-quinolinyloxy and aniline substituents on biological activity and physicochemical properties compared to other quinoline-based molecules.

Technical Documentation Hub

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